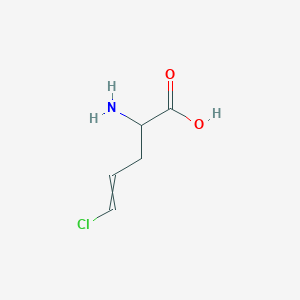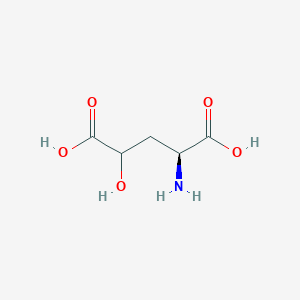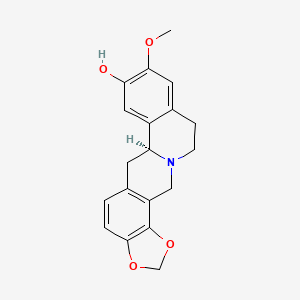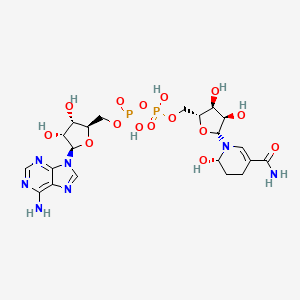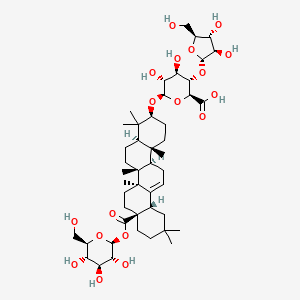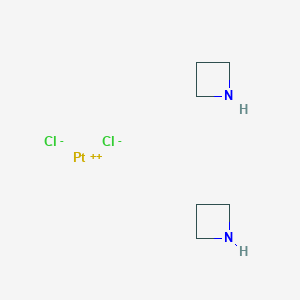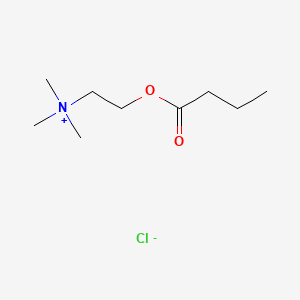
Butyrylcholine chloride
Overview
Description
Butyrylcholine chloride is a synthetic choline-based ester that functions as a neurotransmitter. It is structurally similar to acetylcholine and activates some of the same receptors as acetylcholine. this compound does not occur naturally in the body and is primarily used as a clinical laboratory tool to distinguish between cholinesterases, specifically acetylcholinesterase and butyrylcholinesterase .
Biochemical Analysis
Biochemical Properties
Butyrylcholine chloride plays a significant role in biochemical reactions involving cholinesterase enzymes. It is hydrolyzed by butyrylcholinesterase, resulting in the production of butyrate and choline . This hydrolysis reaction is crucial for studying the enzyme’s activity and understanding its role in various physiological processes. This compound interacts with butyrylcholinesterase by binding to its active site, where it undergoes enzymatic cleavage. This interaction is specific and allows researchers to measure the enzyme’s activity accurately .
Cellular Effects
This compound influences various cellular processes, particularly those involving cholinergic signaling. It can mimic the action of acetylcholine by activating cholinergic receptors, leading to changes in cell signaling pathways . This activation can affect gene expression and cellular metabolism, as cholinergic signaling is involved in numerous physiological functions, including muscle contraction, neurotransmission, and glandular secretion . The effects of this compound on cells are primarily studied in vitro, where it is used to investigate the role of cholinergic signaling in different cell types.
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by butyrylcholinesterase. Upon binding to the enzyme’s active site, this compound undergoes enzymatic cleavage, resulting in the formation of butyrate and choline . This reaction is similar to the hydrolysis of acetylcholine by acetylcholinesterase, although butyrylcholinesterase has a higher affinity for this compound . The hydrolysis process involves the formation of a transient acyl-enzyme intermediate, which is subsequently hydrolyzed to release the products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable when stored at low temperatures, but it can degrade over time, especially when exposed to higher temperatures or light . The long-term effects of this compound on cellular function have been studied in vitro, where it has been shown to maintain its activity for extended periods under controlled conditions . Its stability and activity can be influenced by various factors, including storage conditions and the presence of other chemicals.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can mimic the action of acetylcholine and activate cholinergic receptors, leading to physiological responses such as muscle contraction and neurotransmission . At high doses, this compound can have toxic effects, including convulsions and death . These adverse effects are due to the overstimulation of cholinergic receptors and the subsequent disruption of normal physiological processes. The threshold for these effects varies depending on the species and the specific experimental conditions.
Metabolic Pathways
This compound is involved in metabolic pathways related to cholinergic signaling. It is hydrolyzed by butyrylcholinesterase to produce butyrate and choline, which are further metabolized in the body . Butyrate can enter the tricarboxylic acid cycle and be used as an energy source, while choline is involved in the synthesis of phospholipids and acetylcholine . The hydrolysis of this compound by butyrylcholinesterase is a key step in regulating cholinergic signaling and maintaining the balance of choline and acetylcholine in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and interact with cholinergic receptors on the cell surface . Additionally, this compound can be taken up by cells through specific transporters and distributed to different cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors determine the localization and accumulation of this compound in different tissues.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with cholinergic receptors and enzymes. It can localize to the cell membrane, where it interacts with cholinergic receptors to initiate signaling pathways . Additionally, this compound can be transported to intracellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular functions . The localization of this compound within cells is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyrylcholine chloride can be synthesized through the esterification of butyric acid with choline. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The process includes the following steps:
Esterification: Butyric acid reacts with choline in the presence of an acid catalyst to form butyrylcholine.
Neutralization: The reaction mixture is neutralized with a base such as sodium hydroxide.
Purification: The product is purified through crystallization or distillation to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as chromatography and recrystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Butyrylcholine chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and cholinesterase enzymes, this compound is hydrolyzed to butyric acid and choline.
Oxidation: this compound can be oxidized to form butyric acid and other oxidation products.
Substitution: The chloride ion in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by cholinesterase enzymes such as acetylcholinesterase and butyrylcholinesterase.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Requires nucleophiles such as hydroxide ions or other halide ions.
Major Products:
Hydrolysis: Butyric acid and choline.
Oxidation: Butyric acid and other oxidation by-products.
Substitution: Various substituted choline derivatives depending on the nucleophile used.
Scientific Research Applications
Butyrylcholine chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic assays to study cholinesterase activity and inhibition.
Biology: Employed in studies of neurotransmission and cholinergic signaling pathways.
Medicine: Utilized in clinical diagnostics to differentiate between acetylcholinesterase and butyrylcholinesterase activity, which is important in conditions such as liver dysfunction and organophosphate poisoning.
Industry: Applied in the development of biosensors and diagnostic tools for detecting cholinesterase activity.
Mechanism of Action
Butyrylcholine chloride exerts its effects by acting as a substrate for cholinesterase enzymes. It is hydrolyzed by butyrylcholinesterase to produce butyric acid and choline. This hydrolysis reaction is similar to that of acetylcholine, but this compound is more specific for butyrylcholinesterase. The molecular targets involved include the active sites of cholinesterase enzymes, where the ester bond of this compound is cleaved .
Comparison with Similar Compounds
Acetylcholine: A naturally occurring neurotransmitter with similar structure and function but is hydrolyzed by acetylcholinesterase.
Butyrylthiocholine: A sulfur-containing analog of butyrylcholine used in cholinesterase assays.
Choline chloride: A precursor to acetylcholine and other choline esters.
Uniqueness: Butyrylcholine chloride is unique in its specificity for butyrylcholinesterase, making it a valuable tool for distinguishing between different cholinesterase enzymes. Unlike acetylcholine, it does not occur naturally in the body and is primarily used in research and diagnostic applications .
Properties
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOBYGVZILHVOO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3922-86-9 (Parent) | |
| Record name | 2-Butyryloxyethyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40952094 | |
| Record name | 2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2963-78-2 | |
| Record name | Butyrylcholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyryloxyethyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002963782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyrylcholine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Butanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyryloxyethyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butyrylcholine chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA8BW33DQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Butyrylcholine chloride interact with its target and what are the downstream effects?
A1: this compound acts as a substrate for the enzyme butyrylcholinesterase (BChE) [, , ]. BChE hydrolyzes this compound into butyric acid and choline []. This enzymatic reaction is often used in biosensor applications to detect organophosphates, which inhibit BChE activity [].
Q2: What is the structural characterization of this compound?
A2:
- Spectroscopic Data: While the provided abstracts don't include specific spectroscopic data, techniques like NMR [] can be used to characterize the structure and dynamics of this compound.
Q3: How is this compound used in biosensors?
A3: this compound serves as a key component in potentiometric biosensors designed to detect α-chaconine []. The biosensor utilizes the inverse inhibition of butyrylcholinesterase by α-chaconine. By measuring the changes in enzymatic activity upon exposure to α-chaconine, the biosensor can quantify the concentration of this toxic compound [].
Q4: Are there any known effects of this compound on cell differentiation?
A4: Research suggests that this compound, alongside sodium butyrate, can mildly increase acetylcholinesterase (AchE) activity in mouse erythroleukemia (MEL) cells []. This finding indicates a potential role of this compound in influencing megakaryocytic differentiation, although this effect appears less pronounced than its role as a BChE substrate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


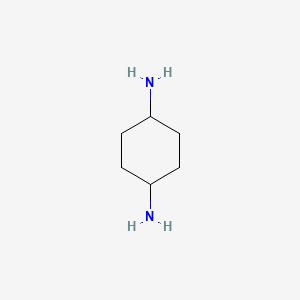
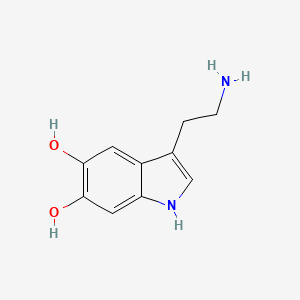

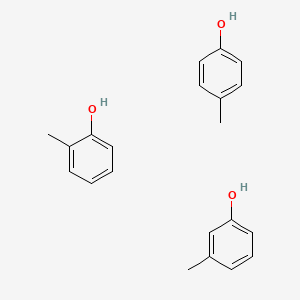

![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)
